
4-Bromo-3-ethyl-7-fluoro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-ethyl-7-fluoro-1H-indole is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-ethyl-7-fluoro-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. The specific substituents (bromo, ethyl, and fluoro) are introduced through subsequent reactions such as halogenation, alkylation, and fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-ethyl-7-fluoro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can undergo oxidation to form oxindoles or reduction to form indolines.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of various substituted indoles.
Oxidation: Formation of oxindoles.
Reduction: Formation of indolines.
Coupling: Formation of biaryl or more complex indole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-ethyl-7-fluoro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of novel materials and as a precursor in organic synthesis.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-ethyl-7-fluoro-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the bromo, ethyl, and fluoro groups can influence its binding affinity and specificity. The compound may modulate specific pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-7-fluoro-1H-indole
- 3-Ethyl-7-fluoro-1H-indole
- 4-Bromo-3-ethyl-1H-indole
Uniqueness
4-Bromo-3-ethyl-7-fluoro-1H-indole is unique due to the specific combination of substituents on the indole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both bromine and fluorine atoms can enhance its potential as a versatile intermediate in organic synthesis and its application in medicinal chemistry.
Eigenschaften
Molekularformel |
C10H9BrFN |
|---|---|
Molekulargewicht |
242.09 g/mol |
IUPAC-Name |
4-bromo-3-ethyl-7-fluoro-1H-indole |
InChI |
InChI=1S/C10H9BrFN/c1-2-6-5-13-10-8(12)4-3-7(11)9(6)10/h3-5,13H,2H2,1H3 |
InChI-Schlüssel |
DMDKAWZMWKIZNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CNC2=C(C=CC(=C12)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


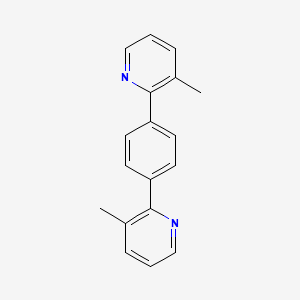

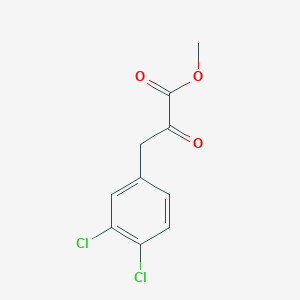

![Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate](/img/structure/B13705897.png)
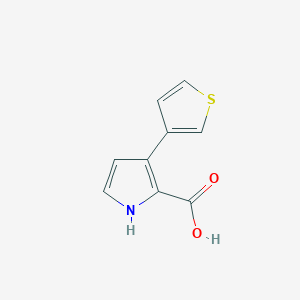

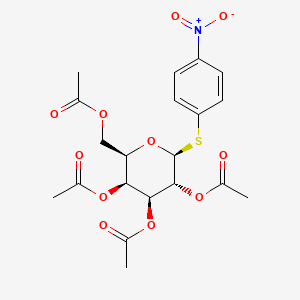

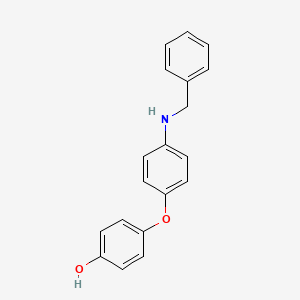
![3-(4-Methyl-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13705942.png)
![Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate](/img/structure/B13705947.png)


